molecular formula C30H50O B1196484 2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane

2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane

Cat. No. B1196484
M. Wt: 426.7 g/mol
InChI Key: QYIMSPSDBYKPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane is a natural product found in Caulerpa prolifera with data available.

Scientific Research Applications

High-Pressure Reactions

Research by Taguchi et al. (1988) focused on the reaction of 2,2-dimetyloxirane with carbon disulfide under high pressure, leading to various thione and oxirane derivatives. This study highlighted the impact of pressure on accelerating these reactions, which is significant for understanding reaction dynamics under varying environmental conditions (Taguchi, Yanagiya, Shibuya, & Suhara, 1988).

Potential Antitumor Agents

Brown and Lewis (1992) synthesized stable oxiranes of nitrochromenes, which are of interest as potential antitumor alkylating agents. The study indicated that these compounds could be activated by bioreduction to highly reactive oxiranes, suggesting a potential application in cancer therapy (Brown & Lewis, 1992).

Polymerization and ICT Interactions

Merlani et al. (2015) conducted research on the polymerization of a 2,3-disubstituted oxirane, leading to the formation of a polyether with a unique structure facilitating intramolecular charge transfer (ICT) interactions. This study offers insights into developing novel materials with specific electronic properties (Merlani, Koyama, Sato, Geng, Barbakadze, Chankvetadze, & Nakano, 2015).

Synthesis and Hypoglycemic Activity

Eistetter and Wolf (1982) synthesized a series of oxirane-2-carboxylic acids, revealing that some compounds exhibit significant blood glucose-lowering activities. This suggests potential applications in diabetes management and treatment (Eistetter & Wolf, 1982).

Ring Opening Reactions

Research by El-hashash, El-nagdy, and Amine (1991) focused on the ring-opening reactions of oxiranes derived from chalcones, leading to the formation of pyrimidine thione derivatives. This study provides valuable insights into chemical reaction pathways important in synthetic chemistry (El-hashash, El-nagdy, & Amine, 1991).

properties

IUPAC Name

2,2-dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIMSPSDBYKPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864171
Record name 2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaen-1-yl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane
Reactant of Route 2
2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane
Reactant of Route 3
2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane
Reactant of Route 4
2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane
Reactant of Route 5
2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane
Reactant of Route 6
2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane

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